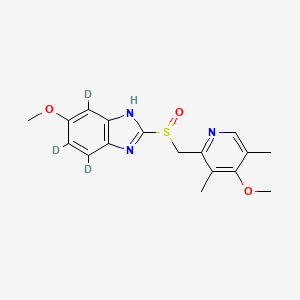
3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Descripción general
Descripción
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a sesquiterpenoid compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . This compound is derived from the leaves of Alpinia intermedia and is known for its unique structural features, including a furanone ring and a hexenyl side chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide typically involves the following steps:
Starting Material: The synthesis begins with a suitable sesquiterpene precursor.
Oxidation: The precursor undergoes oxidation to introduce the oxo group.
Ring Opening: The bisabolene ring is opened to form the seco structure.
Cyclization: The intermediate is cyclized to form the furanone ring.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Alpinia intermedia leaves, followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur at the hexenyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens and alkyl halides.
Major Products:
Oxidation Products: More oxidized sesquiterpenoids.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
3,4-Seco-3-oxobisabol-10-ene-4,1-olide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the fragrance and flavor industry due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to inflammation and microbial defense, leading to its observed biological effects.
Comparación Con Compuestos Similares
Bisabolene: A sesquiterpene with a similar structure but lacking the furanone ring.
Farnesol: Another sesquiterpenoid with a different side chain structure.
Nerolidol: A sesquiterpene alcohol with a similar backbone but different functional groups.
Uniqueness: 3,4-Seco-3-oxobisabol-10-ene-4,1-olide is unique due to its seco structure and the presence of both an oxo group and a furanone ring, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
(4S,5S)-4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11?,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXPSJCPAORRU-VNXPTHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)[C@@H]1CC(=O)O[C@H]1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




